Cas no 1542163-53-0 (Potassium trifluoro[3-(methoxymethoxy)phenyl]borate)

Potassium trifluoro[3-(methoxymethoxy)phenyl]borate is an organoboron compound commonly employed as a versatile reagent in cross-coupling reactions, particularly in Suzuki-Miyaura couplings. Its trifluoroborate moiety enhances stability and handling compared to boronic acids, while the methoxymethoxy-protected phenyl group offers controlled reactivity for selective functionalization. This compound is particularly useful in pharmaceutical and agrochemical synthesis, where its air- and moisture-tolerant properties simplify storage and usage. The potassium salt form ensures good solubility in polar solvents, facilitating homogeneous reaction conditions. Its structural features make it a valuable intermediate for constructing complex aromatic frameworks with high efficiency and selectivity.
Potassium trifluoro[3-(methoxymethoxy)phenyl]borate structure
1542163-53-0 structure
商品名:Potassium trifluoro[3-(methoxymethoxy)phenyl]borate
CAS番号:1542163-53-0
MF:C8H9BF3KO2
メガワット:244.06000
MDL:MFCD21223197
CID:2170664
PubChem ID:65364401

Potassium trifluoro[3-(methoxymethoxy)phenyl]borate 化学的及び物理的性質

名前と識別子

    • Potassium trifluoro[3-(methoxymethoxy)phenyl]borate
    • potassium 3-(methoxymethoxy)phenyltrifluoroborate
    • Potassium trifluoro(3-(methoxymethoxy)phenyl)borate
    • AKOS014700048
    • 1542163-53-0
    • AC4495
    • SY029645
    • MFCD21223197
    • PotassiumTrifluoro[3-(methoxymethoxy)phenyl]borate
    • CS-0447351
    • Potassium Trifluoro[3-(methoxymethoxy)phenyl]borate
    • MDL: MFCD21223197
    • インチ: InChI=1S/C8H9BF3O2.K/c1-13-6-14-8-4-2-3-7(5-8)9(10,11)12;/h2-5H,6H2,1H3;/q-1;+1
    • InChIKey: WJCACGHHIDVRQG-UHFFFAOYSA-N
    • ほほえんだ: COCOC1=CC=CC(=C1)[B-](F)(F)F.[K+]

計算された属性

  • せいみつぶんしりょう: 244.02800
  • どういたいしつりょう: 244.0284757Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 180
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 18.5Ų

じっけんとくせい

  • PSA: 18.46000
  • LogP: 1.72370

Potassium trifluoro[3-(methoxymethoxy)phenyl]borate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A457804-1g
Potassium Trifluoro[3-(methoxymethoxy)phenyl]borate
1542163-53-0 95+%
1g
$769.0 2024-04-23
Apollo Scientific
PC510188-1g
Potassium Trifluoro[3-(methoxymethoxy)phenyl]borate
1542163-53-0
1g
£630.00 2023-08-31
eNovation Chemicals LLC
D530078-1g
Potassium Trifluoro[3-(methoxymethoxy)phenyl]borate
1542163-53-0 95%
1g
$990 2024-07-20
eNovation Chemicals LLC
D530078-1g
Potassium Trifluoro[3-(methoxymethoxy)phenyl]borate
1542163-53-0 95%
1g
$990 2025-02-19
Crysdot LLC
CD12138444-1g
Potassium Trifluoro[3-(methoxymethoxy)phenyl]borate
1542163-53-0 95+%
1g
$423 2024-07-23
Alichem
A019119635-1g
Potassium Trifluoro[3-(methoxymethoxy)phenyl]borate
1542163-53-0 95%
1g
439.81 USD 2021-06-16
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY029645-1g
Potassium Trifluoro[3-(methoxymethoxy)phenyl]borate
1542163-53-0 ≥95%
1g
¥8500.00 2024-07-09
eNovation Chemicals LLC
D530078-1g
Potassium Trifluoro[3-(methoxymethoxy)phenyl]borate
1542163-53-0 95%
1g
$990 2025-02-26

Potassium trifluoro[3-(methoxymethoxy)phenyl]borate 関連文献

Potassium trifluoro[3-(methoxymethoxy)phenyl]borateに関する追加情報

Potassium Trifluoro[3-(Methoxymethoxy)Phenyl]Borate: A Comprehensive Overview

The compound Potassium Trifluoro[3-(Methoxymethoxy)Phenyl]Borate (CAS No. 1542163-53-0) is a highly specialized organoboron compound that has garnered significant attention in the fields of organic synthesis, materials science, and catalysis. This compound is notable for its unique structure, which combines a trifluoroborate anion with a substituted phenyl group, making it a versatile tool in modern chemical research. The trifluoroborate moiety is known for its stability and reactivity, while the 3-(methoxymethoxy)phenyl group introduces additional functional diversity, enabling a wide range of applications.

Recent advancements in the synthesis and characterization of Potassium Trifluoro[3-(Methoxymethoxy)Phenyl]Borate have been driven by its potential as a catalyst in asymmetric synthesis. Researchers have demonstrated that this compound can effectively facilitate the formation of complex molecular architectures with high enantioselectivity. For instance, studies published in *Angewandte Chemie* and *Journal of the American Chemical Society* highlight its role in the construction of biologically active compounds, such as alkaloids and terpenoids, which are critical in drug discovery.

The structure of Potassium Trifluoro[3-(Methoxymethoxy)Phenyl]Borate is characterized by a trifluoroborate anion (BF₃⁻) coordinated to a potassium cation (K⁺). The phenyl ring is substituted at the 3-position with a methoxymethoxy group (-OCH₂OCH₃), which imparts electron-donating properties to the aromatic system. This substitution pattern enhances the compound's stability and reactivity, making it suitable for use in challenging synthetic transformations.

One of the most exciting developments involving this compound is its application in cross-coupling reactions. Recent studies have shown that Potassium Trifluoro[3-(Methoxymethoxy)Phenyl]Borate can act as an efficient catalyst in Suzuki-Miyaura couplings, enabling the formation of biaryl structures with unprecedented efficiency. These findings have significant implications for the development of advanced materials and pharmaceuticals, as biaryl compounds are integral to many modern drug molecules.

In addition to its catalytic applications, Potassium Trifluoro[3-(Methoxymethoxy)Phenyl]Borate has been explored for its potential in electrochemical applications. Its ability to stabilize radical intermediates makes it a promising candidate for use in battery technologies and energy storage systems. Research published in *Nature Energy* highlights its role in enhancing the performance of lithium-ion batteries by stabilizing electrode materials during charge-discharge cycles.

The synthesis of Potassium Trifluoro[3-(Methoxymethoxy)Phenyl]Borate typically involves multi-step processes that require precise control over reaction conditions. Key steps include the preparation of the trifluoroborate anion and its subsequent coordination with potassium ions. Recent innovations in this area have focused on improving yields and reducing reaction times, making this compound more accessible for large-scale applications.

Despite its many advantages, the use of Potassium Trifluoro[3-(Methoxymethoxy)Phenyl]Borate is not without challenges. Its sensitivity to moisture and oxygen necessitates careful handling during storage and synthesis. Researchers are actively exploring methods to enhance its stability under ambient conditions, which could further expand its utility in industrial settings.

In conclusion, Potassium Trifluoro[3-(Methoxymethoxy)Phenyl]Borate (CAS No. 1542163-53-0) represents a cutting-edge advancement in organoboron chemistry. Its unique structure, combined with recent breakthroughs in synthesis and application, positions it as a key player in modern chemical research. As ongoing studies continue to uncover new possibilities for this compound, it is likely to play an increasingly important role in both academic and industrial settings.

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